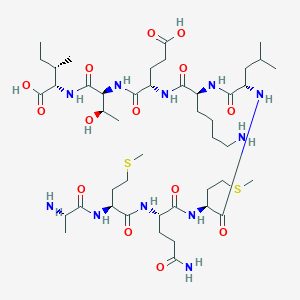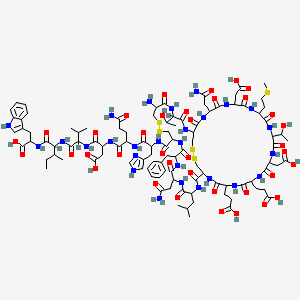![molecular formula C14H18N2O3S B12429295 7-Benzyl-3-thia-7,9-diazabicyclo[3.3.2]decan-10-one 3,3-dioxide](/img/structure/B12429295.png)
7-Benzyl-3-thia-7,9-diazabicyclo[3.3.2]decan-10-one 3,3-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Benzyl-3-thia-7,9-diazabicyclo[3.3.2]decan-10-one 3,3-dioxide is a complex organic compound with the molecular formula C14H18N2O3S. It is primarily used for research purposes and is known for its unique bicyclic structure, which includes a sulfur atom and two nitrogen atoms .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-3-thia-7,9-diazabicyclo[3.3.2]decan-10-one 3,3-dioxide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This is achieved through a series of cyclization reactions.
Introduction of the benzyl group: This step involves the use of benzyl halides under basic conditions.
Oxidation to form the dioxide: This is typically done using strong oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally synthesized in specialized laboratories under controlled conditions to ensure high purity and yield .
化学反応の分析
Types of Reactions
7-Benzyl-3-thia-7,9-diazabicyclo[3.3.2]decan-10-one 3,3-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxide to its corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the nitrogen atoms.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, peracids.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
Sulfoxides and sulfones: From oxidation reactions.
Sulfides: From reduction reactions.
Substituted derivatives: From nucleophilic substitution reactions.
科学的研究の応用
7-Benzyl-3-thia-7,9-diazabicyclo[3.3.2]decan-10-one 3,3-dioxide is used in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies related to enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and catalysts.
作用機序
The mechanism of action of 7-Benzyl-3-thia-7,9-diazabicyclo[3.3.2]decan-10-one 3,3-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The sulfur atom and nitrogen atoms play crucial roles in these interactions, forming hydrogen bonds and other non-covalent interactions .
類似化合物との比較
Similar Compounds
3-oxa-7,9-diazabicyclo[3.3.2]decan-10-one: Similar bicyclic structure but with an oxygen atom instead of sulfur.
7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.2]decan-10-one: Similar structure with an oxygen atom and benzyl group.
Uniqueness
7-Benzyl-3-thia-7,9-diazabicyclo[3.3.2]decan-10-one 3,3-dioxide is unique due to the presence of the sulfur atom in its bicyclic structure, which imparts different chemical reactivity and biological activity compared to its oxygen-containing analogs .
特性
分子式 |
C14H18N2O3S |
|---|---|
分子量 |
294.37 g/mol |
IUPAC名 |
7-benzyl-3,3-dioxo-3λ6-thia-7,9-diazabicyclo[3.3.2]decan-10-one |
InChI |
InChI=1S/C14H18N2O3S/c17-14-12-7-16(6-11-4-2-1-3-5-11)8-13(15-14)10-20(18,19)9-12/h1-5,12-13H,6-10H2,(H,15,17) |
InChIキー |
WWLFUORHYVLIQB-UHFFFAOYSA-N |
正規SMILES |
C1C2CS(=O)(=O)CC(CN1CC3=CC=CC=C3)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


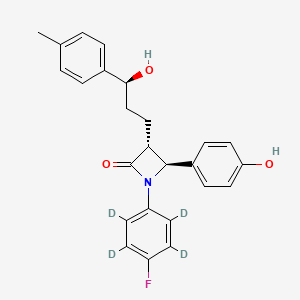
![(1S,2R,19R,22R,34S,37R,40R,52R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-64-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,15-dichloro-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid;decanal;(E)-dec-4-enal;8-methyldecanal;9-methyldecanal;8-methylnonanal](/img/structure/B12429218.png)
![N-[5-[3-[[4-(2-aminoethyl)piperazin-1-yl]methyl]phenyl]-2-(4-methylpiperazin-1-yl)phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B12429220.png)
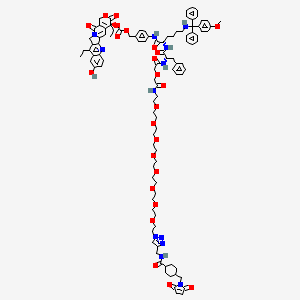
![1H-Inden-4-ol,octahydro-3a-methyl-7-methylene-1-(2-methyl-2-propenyl)-,[1R-(1alpha,3abeta,4beta,7aalpha)]-](/img/structure/B12429242.png)
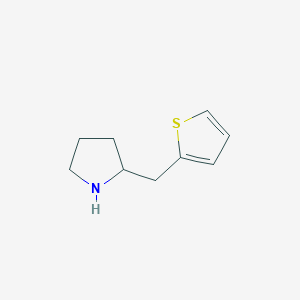
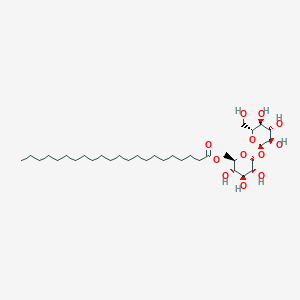
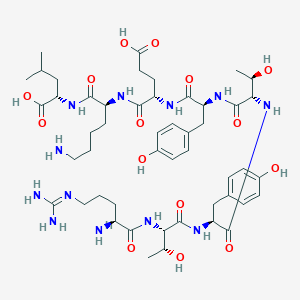
![(4S)-4-hydroxy-3,5,5-trimethyl-4-[(1E,3S)-3-{[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}but-1-en-1-yl]cyclohex-2-en-1-one](/img/structure/B12429273.png)
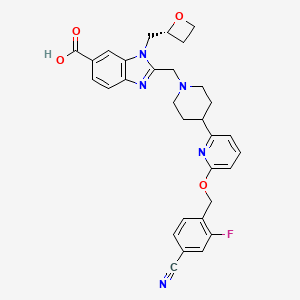
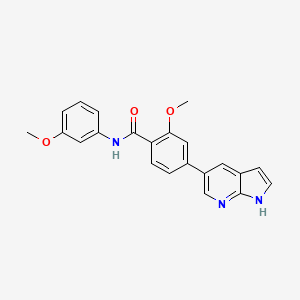
![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(3,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B12429287.png)
